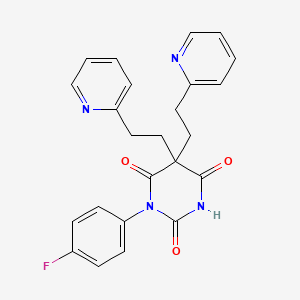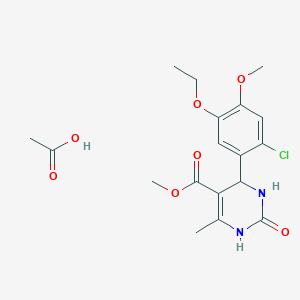![molecular formula C23H27BrN4O3S B4218329 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B4218329.png)
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one
Descripción general
Descripción
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent.
Attachment of the Butanoyl Group: The pyrazole derivative is then reacted with butanoyl chloride under basic conditions to form the butanoyl-substituted pyrazole.
Formation of the Naphthylsulfonyl Piperazine: Separately, 2-naphthylsulfonyl chloride is reacted with piperazine to form the naphthylsulfonyl piperazine intermediate.
Coupling Reaction: Finally, the butanoyl-substituted pyrazole is coupled with the naphthylsulfonyl piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Substitution: The bromo substituent on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromo position.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving pyrazole and piperazine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
2-naphthylsulfonyl chloride: A precursor used in the synthesis of the target compound.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one is unique due to its combination of a pyrazole ring, a naphthylsulfonyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN4O3S/c1-16(28-18(3)23(24)17(2)25-28)14-22(29)26-10-12-27(13-11-26)32(30,31)21-9-8-19-6-4-5-7-20(19)15-21/h4-9,15-16H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKJNRYICPEWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4218251.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4218259.png)

![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B4218266.png)
![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-methoxyphenoxy]acetamide](/img/structure/B4218273.png)
![N-(2-methoxy-5-methylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4218279.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4218296.png)
![4-(4-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4218298.png)
![2-Naphtho[2,1-b]furanylacetamide](/img/structure/B4218299.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4218306.png)
![1-(2-fluorophenyl)-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4218321.png)
![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]ethanol hydrochloride](/img/structure/B4218322.png)
amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B4218330.png)
